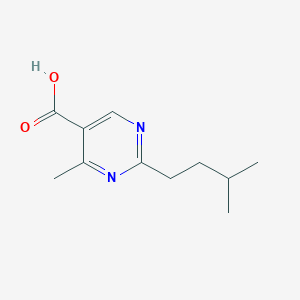

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid

Beschreibung

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid (CAS: 1248033-79-5) is a pyrimidine derivative characterized by a methyl group at position 4 and an isopentyl (3-methylbutyl) substituent at position 2 of the pyrimidine ring, with a carboxylic acid functional group at position 5. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing more complex molecules, such as carboxamides or heterocyclic derivatives .

Eigenschaften

Molekularformel |

C11H16N2O2 |

|---|---|

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

4-methyl-2-(3-methylbutyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)4-5-10-12-6-9(11(14)15)8(3)13-10/h6-7H,4-5H2,1-3H3,(H,14,15) |

InChI-Schlüssel |

SSGKYJMRTOWLEY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1C(=O)O)CCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Minisci-Type Radical Alkylation on 5-Halopyrimidine-4-Carboxylates

A notable method for preparing 5-substituted pyrimidine-4-carboxylic acid derivatives involves the Minisci homolytic alkoxycarbonylation reaction. This approach uses 5-halopyrimidine-4-carboxylate esters as substrates and introduces alkyl groups via radical pathways under mild conditions.

- Starting materials: 5-bromopyrimidine derivatives and ethyl or methyl pyruvate as radical precursors.

- Reaction conditions: Use of hydrogen peroxide and acetic acid as co-solvent to facilitate radical generation and improve conversion.

- Solvent system: Biphasic toluene-water mixture minimizes polysubstitution and enhances regioselectivity.

- Temperature control: Low temperatures (around 0 °C to -10 °C) are maintained during peroxide addition to control reaction rate.

- Yields: Moderate to good yields (up to 75%) of 5-substituted pyrimidine-4-carboxylates have been reported.

- Advantages: Single-step conversion from 5-bromopyrimidine to alkylated ester intermediates reduces the number of synthetic steps and improves overall efficiency.

This method can be adapted to introduce an isopentyl group at the 5-position by choosing appropriate alkyl radical precursors derived from isopentyl pyruvate or related compounds.

Multi-Component Coupling Reactions for Pyrimidine Ring Construction

Alternative synthetic routes involve three-component coupling reactions catalyzed by zinc chloride or copper catalysts to build substituted pyrimidine rings bearing carboxylic acid functionalities.

- Components: Amidines, ketones or aldehydes, and other reagents.

- Catalysts: Zinc chloride or copper complexes facilitate ring closure and substitution.

- Reaction type: [3+3] annulation or oxidative C–N bond formation.

- Outcome: Polysubstituted pyrimidines with control over substitution pattern.

- Applicability: Allows introduction of 2-isopentyl and 4-methyl substituents during ring formation, potentially simplifying synthesis.

Ester Hydrolysis to Obtain Carboxylic Acid

After synthesis of the corresponding pyrimidine-4-carboxylate ester (e.g., ethyl or methyl ester), hydrolysis under acidic or basic conditions yields the free carboxylic acid.

- Typical conditions: Aqueous acid or base at reflux.

- Purification: Crystallization or chromatographic techniques.

- Importance: Ester intermediates are often more stable and easier to purify before hydrolysis to the acid form.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of 5-bromopyrimidine | Commercial or synthesized via halogenation of pyrimidine | Starting halogenated pyrimidine for regioselective substitution |

| 2. Radical alkylation | Ethyl isopentyl pyruvate, 30% aqueous hydrogen peroxide, acetic acid, toluene-water biphasic system, 0 °C to -10 °C | Minisci reaction introduces isopentyl group at 5-position |

| 3. Ester hydrolysis | Aqueous acid or base reflux | Converts ester to 2-isopentyl-4-methylpyrimidine-5-carboxylic acid |

| 4. Purification | Crystallization or chromatography | Isolates pure target compound |

Data Table: Summary of Key Reaction Parameters and Outcomes

| Parameter | Details | Notes |

|---|---|---|

| Starting material | 5-bromopyrimidine | Commercially available or synthesized |

| Alkyl radical precursor | Ethyl isopentyl pyruvate | Provides isopentyl substituent |

| Radical initiator | Hydrogen peroxide (30% aqueous) | Generates alkyl radicals |

| Co-solvent | Acetic acid | Enhances solubility and conversion rate |

| Solvent system | Toluene-water biphasic | Minimizes polysubstitution |

| Temperature | 0 °C to -10 °C | Controls reaction rate and selectivity |

| Reaction time | Variable, typically several hours | Optimized for maximum yield |

| Yield | Up to 75% for ester intermediate | Moderate to good yield |

| Hydrolysis conditions | Acidic or basic aqueous reflux | Converts ester to carboxylic acid |

| Purification | Crystallization or chromatography | Ensures product purity |

Research Findings and Considerations

- The use of acetic acid as a co-solvent significantly increases the conversion rate in radical alkylation reactions of 5-halopyrimidine carboxylates.

- Ethyl esters generally provide better yields and conversions compared to methyl esters in these syntheses, although both can be used without significant impact on the final acid product.

- Radical alkylation methods minimize polysubstitution and provide regioselective functionalization at the 5-position.

- Multi-component coupling reactions offer alternative routes to access substituted pyrimidines but may require more complex optimization for specific substituents like isopentyl groups.

- Purification and isolation steps are critical due to the potential formation of substitution byproducts and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Bioavailability

- In contrast, 2-Chloro-6-methylpyrimidine-4-carboxylic acid exhibits polar characteristics due to the electron-withdrawing chloro group, reducing lipid solubility but increasing electrophilic reactivity .

Biologische Aktivität

2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- IUPAC Name : 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

The selectivity index (SI) indicates the compound's preference for inhibiting COX-2 over COX-1, a desirable trait for reducing side effects associated with non-selective NSAIDs .

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound. Preliminary studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

The biological activity of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid is primarily attributed to its interaction with specific enzymes involved in inflammatory pathways. The compound may act as a competitive inhibitor, binding to the active site of COX enzymes and thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Study 1: In Vivo Efficacy

A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of 2-Isopentyl-4-methylpyrimidine-5-carboxylic acid significantly reduced swelling compared to control groups. The effective dose (ED50) was calculated to be lower than that of indomethacin, a standard anti-inflammatory drug.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives revealed that modifications to the alkyl chain and functional groups can enhance anti-inflammatory activity. The presence of electron-donating groups on the pyrimidine ring was found to correlate with increased potency against COX enzymes .

Q & A

Q. What are the common synthetic routes for 2-alkyl-4-methylpyrimidine-5-carboxylic acid derivatives, and what challenges arise in introducing branched substituents like isopentyl?

Synthesis typically involves multi-step reactions starting with pyrimidine ring formation via cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives. For branched alkyl groups (e.g., isopentyl), steric hindrance during alkylation or nucleophilic substitution requires optimized conditions (e.g., phase-transfer catalysts or high-boiling solvents like DMF) . Post-functionalization of the carboxylic acid group may necessitate protective strategies (e.g., esterification before alkylation) to prevent side reactions. Yield optimization often involves iterative adjustments to reaction time, temperature, and stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing pyrimidine-5-carboxylic acid derivatives, and how are data interpreted?

- NMR : H and C NMR confirm substituent positions via chemical shifts (e.g., downfield shifts for carboxylic protons at ~12–13 ppm) and coupling patterns. 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .

- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group.

- HPLC-MS : Validates purity (>95%) and molecular ion peaks. Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) are standard .

- XRD : Resolves crystal packing and hydrogen-bonding motifs, though twinning or poor diffraction may require SHELXL refinement .

Q. What are the primary research applications of pyrimidine-5-carboxylic acid derivatives in biochemistry?

These derivatives serve as:

- Enzyme inhibitors : The carboxylic acid group chelates metal ions (e.g., Zn) in metalloproteases, while the pyrimidine ring mimics nucleotide bases in kinase binding pockets. IC values are determined via fluorometric assays .

- Antimicrobial agents : Substituent bulk (e.g., isopentyl) enhances lipid membrane penetration. MIC assays against E. coli and S. aureus are common .

- Coordination complexes : Carboxylate groups act as ligands for transition metals (e.g., Cu, Fe), studied via UV-Vis and EPR spectroscopy .

Q. What safety protocols are recommended for handling pyrimidine-5-carboxylic acids in the laboratory?

- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at RT, away from moisture (for acid-stable derivatives) or at –20°C (for hygroscopic variants) .

Advanced Research Questions

Q. How can computational modeling guide the design of 2-alkyl-4-methylpyrimidine-5-carboxylic acid derivatives with enhanced bioactivity?

- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., dihydrofolate reductase). Isopentyl groups are optimized for hydrophobic pocket occupancy via free energy calculations (MM-GBSA) .

- QSAR models : Hammett constants (σ) and logP values correlate substituent effects with antimicrobial activity. ML algorithms (e.g., random forests) prioritize synthetic targets .

- DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) on reactivity and metal-chelation potential .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved during structure elucidation?

- Dynamic effects : Conformational flexibility (e.g., rotameric states of isopentyl) may cause NMR signal splitting absent in XRD. Variable-temperature NMR or NOESY identifies slow-exchange processes .

- Polymorphism : XRD may reveal multiple crystal forms. DSC and PXRD differentiate polymorphs, while slurry experiments identify the most stable form .

- Paramagnetic impurities : EPR checks for trace metals causing NMR line broadening .

Q. What strategies address low solubility of pyrimidine-5-carboxylic acids in biological assays?

- Prodrug design : Convert the carboxylic acid to esters (e.g., ethyl) or amides for improved cell permeability, with enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes. Dynamic light scattering (DLS) monitors particle size (target: 100–200 nm) .

- Co-crystallization : Co-formers like nicotinamide enhance solubility via hydrogen-bonding networks, validated by phase solubility diagrams .

Q. How do steric and electronic effects of branched alkyl groups (e.g., isopentyl vs. isopropyl) influence enzymatic inhibition?

- Steric effects : Molecular dynamics simulations show isopentyl groups fill larger hydrophobic pockets (e.g., in CYP450 isoforms), reducing IC by 2–3-fold compared to isopropyl .

- Electronic effects : Electron-donating alkyl groups increase pyrimidine ring electron density, weakening π-π stacking with aromatic residues (e.g., Tyr in kinase ATP-binding sites). Electrostatic potential maps (MEP) guide substituent selection .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in pyrimidine-carboxylate complexes?

- Basis set limitations : Hybrid functionals (e.g., B3LYP-D3) with triple-zeta basis sets (def2-TZVP) improve agreement for metal-ligand bonds .

- Crystal packing effects : XRD measures solid-state distortions absent in gas-phase DFT. Include implicit solvent models (e.g., SMD) or periodic boundary conditions (VASP) for better alignment .

Q. What experimental controls validate unexpected biological activity in analogs with minor structural changes?

- Counter-screening : Test against related enzymes (e.g., COX-1/COX-2 for NSAID-like activity) to rule out off-target effects .

- Isotopic labeling : C-tracers confirm metabolite formation in hepatocyte assays, distinguishing true activity from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.